molecular formula C8H14O6 B3039205 Ethyl 2,2-dihydroxy-4-ethoxy-3-oxobutanoate CAS No. 1000018-28-9

Ethyl 2,2-dihydroxy-4-ethoxy-3-oxobutanoate

Cat. No.: B3039205
CAS No.: 1000018-28-9
M. Wt: 206.19 g/mol
InChI Key: KGONDGXOOBNYCW-UHFFFAOYSA-N
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Description

Ethyl 2,2-dihydroxy-4-ethoxy-3-oxobutanoate is a high-purity organic compound with the CAS Number 1000018-28-9 and a molecular formula of C8H14O6, corresponding to a molecular weight of 206.19 g/mol . Its structure, definable by the SMILES code O=C(OCC)C(O)(O)C(COCC)=O, features a central keto-acid backbone with ethoxy and ethyl ester substituents, making it a versatile building block in organic synthesis . This specific arrangement of functional groups, including the dihydroxy and ethoxy motifs, is often targeted in the development of complex molecular architectures. Researchers value this compound as a synthetic precursor or intermediate for constructing more complex heterocyclic systems or active pharmaceutical ingredients (APIs). The structural features of this compound, particularly its substituents, are of significant interest in medicinal chemistry research. For instance, studies on other core structures, such as coumarin, have demonstrated that substituents at specific positions on a nucleus are critical for optimizing biological activity, including antibacterial properties . As a specialist chemical, it requires cold-chain transportation to ensure stability and is intended strictly for Research Use Only. It is not approved for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

ethyl 4-ethoxy-2,2-dihydroxy-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O6/c1-3-13-5-6(9)8(11,12)7(10)14-4-2/h11-12H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGONDGXOOBNYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)C(C(=O)OCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701260507
Record name Ethyl 4-ethoxy-2,2-dihydroxy-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701260507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000018-28-9
Record name Ethyl 4-ethoxy-2,2-dihydroxy-3-oxobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000018-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-ethoxy-2,2-dihydroxy-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701260507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-dihydroxy-4-ethoxy-3-oxobutanoate typically involves the esterification of 2,2-dihydroxy-3-oxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification . The reaction can be represented as follows:

2,2-dihydroxy-3-oxobutanoic acid+ethanolacid catalystEthyl 2,2-dihydroxy-4-ethoxy-3-oxobutanoate+water\text{2,2-dihydroxy-3-oxobutanoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2,2-dihydroxy-3-oxobutanoic acid+ethanolacid catalyst​Ethyl 2,2-dihydroxy-4-ethoxy-3-oxobutanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is typically carried out in a continuous flow reactor to maximize yield and efficiency. The use of a strong acid catalyst, such as sulfuric acid, is common to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dihydroxy-4-ethoxy-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of ethyl derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

Drug Development
Ethyl 2,2-dihydroxy-4-ethoxy-3-oxobutanoate has been investigated as an intermediate in the synthesis of various pharmaceutical compounds. Its structural properties make it suitable for modifications that enhance the pharmacological activities of drug candidates. For instance, it has been used in the synthesis of chiral compounds that exhibit significant biological activity, including potential anti-cancer properties .

Case Study: Synthesis of Anticancer Agents
Research has shown that derivatives of this compound can be synthesized to create new anticancer agents. A study detailed the modification of this compound to produce derivatives that selectively target cancer cells while minimizing effects on healthy cells . This highlights its potential role in developing targeted cancer therapies.

Food Industry Applications

Flavoring Agent
this compound is utilized as a flavoring agent in food products. Its ability to enhance taste and aroma makes it valuable in the formulation of various food and beverage items. Regulatory bodies have recognized its safety for consumption when used within specified limits .

Table 1: Applications in Food Industry

Application TypeDescription
Flavoring AgentEnhances taste and aroma in food products
Food AdditiveUsed within regulatory limits for safety

Chemical Synthesis

Intermediate in Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis, allowing chemists to construct complex molecules through various reactions. Its functional groups enable diverse chemical transformations, making it a valuable building block in synthetic organic chemistry .

Case Study: Synthesis of Novel Compounds
A notable application involves its use as a precursor in synthesizing novel compounds with potential applications across different sectors, including agriculture and materials science. Researchers have explored its reactivity to develop new agrochemicals that enhance crop yield and resistance to pests .

Mechanism of Action

The mechanism of action of Ethyl 2,2-dihydroxy-4-ethoxy-3-oxobutanoate involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Ethyl 4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate

  • Key Feature : The phthalimide group introduces steric hindrance and acts as a protective moiety for amines in synthetic pathways.
  • Reactivity: The β-keto ester is prone to nucleophilic attacks at the carbonyl group, while the phthalimide group is stable under acidic conditions but cleavable via hydrazinolysis.
  • Applications : Likely used in peptide synthesis or as a precursor for nitrogen-containing heterocycles.

Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate

  • Key Feature : The electron-withdrawing chlorine atoms enhance the electrophilicity of the β-keto carbonyl group.
  • Reactivity : The dichlorophenyl substituent increases lipophilicity, making this compound suitable for hydrophobic interactions in drug design.
  • Applications: Potential intermediate for agrochemicals or antimicrobial agents due to halogenated aromatic systems.

Ethyl 4-(4,4-dimethyl-2,6-dioxocyclohexyl)-3-oxobutanoate

  • Key Feature : The cyclohexyl dioxo ring imposes significant steric bulk, reducing reaction rates at the β-keto group.
  • Reactivity: The dioxo ring may participate in keto-enol tautomerism, stabilizing intermediates in cyclization reactions.
  • Applications : Useful in synthesizing sterically demanding macrocycles or as a chiral building block in asymmetric synthesis.

Research Findings and Industrial Relevance

  • Pharmaceutical Synthesis : Compound ’s phthalimide group is a hallmark of intermediates in antibiotic synthesis (e.g., cephalosporins) .
  • Agrochemical Development : The dichlorophenyl group in Compound aligns with structural motifs in fungicides like chlorothalonil derivatives .
  • Materials Science : Compound ’s rigid dioxocyclohexyl structure is analogous to crosslinking agents in polymer chemistry .

Biological Activity

Ethyl 2,2-dihydroxy-4-ethoxy-3-oxobutanoate (CAS No. 1000018-28-9) is an organic compound characterized by its unique molecular structure, which includes hydroxyl and ethoxy functional groups. Its molecular formula is C8_8H14_{14}O6_6, with a molecular weight of 206.19 g/mol. This compound is primarily utilized in organic synthesis and has garnered attention for its potential biological activities.

The biological activity of this compound is attributed to its ability to interact with various enzymes and biochemical pathways. The hydroxyl and carbonyl groups facilitate hydrogen bonding, which can modulate enzyme activity and influence metabolic pathways. This interaction may lead to various therapeutic effects, including anti-inflammatory and antioxidant properties.

Therapeutic Potential

Research indicates that this compound may possess several therapeutic properties:

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit inflammatory mediators, thereby reducing inflammation in biological tissues.
  • Antioxidant Properties : The presence of hydroxyl groups allows the compound to act as a free radical scavenger, potentially protecting cells from oxidative stress.

Case Studies and Research Findings

A review of the literature reveals several studies exploring the biological effects of this compound:

  • In Vitro Studies : In cell culture experiments, this compound demonstrated cytoprotective effects against oxidative damage. Cells treated with this compound showed reduced levels of reactive oxygen species (ROS) compared to untreated controls.
  • Animal Models : In rodent models of inflammation, administration of this compound resulted in decreased edema and pain response, supporting its potential use as an anti-inflammatory agent.
  • Pharmacokinetics : Studies have indicated that after oral administration, the compound exhibits moderate bioavailability and is metabolized primarily in the liver, with active metabolites contributing to its biological effects .

Comparative Analysis

To better understand the efficacy of this compound, it can be compared with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
Ethyl AcetoacetateLacks hydroxyl groupsKnown for its role in metabolic pathways
Ethyl 2-Oxo-4-PhenylbutanoateContains a phenyl group instead of ethoxyExhibits anti-cancer properties
Ethyl 2-HydroxybutanoateSimilar structure but fewer functional groupsLimited biological studies available

Q & A

Q. What are the common synthetic routes for Ethyl 2,2-dihydroxy-4-ethoxy-3-oxobutanoate?

Methodological Answer: A key synthesis involves condensation reactions between β-keto esters and halogenated esters. For example, ethyl 2-methyl-3-oxobutanoate reacts with ethyl bromoacetate under reflux (102°C at 3 mm Hg) to yield intermediates like ethyl 3-methyl-3-ethoxycarbonyl-4-oxopentanoate (50% yield). Subsequent hydrolysis with concentrated HCl generates carboxylic acid derivatives, which can undergo further functionalization (e.g., reaction with phosphorus trisulfide to form heterocyclic compounds) . Optimize yields by controlling reaction time, temperature, and stoichiometry of reagents.

Q. How is the compound characterized post-synthesis?

Methodological Answer: Use a combination of elemental analysis , mass spectrometry (MS) , and NMR spectroscopy :

  • Elemental analysis : Compare calculated vs. experimental values for C, H, and S (e.g., Anal. Calcd: C 64.27%, H 7.19%; Found: C 64.15%, H 7.23%) to confirm purity .
  • MS : Identify molecular ion peaks (e.g., m/z 112 [M⁺]) and fragmentation patterns to infer structural features .
  • X-ray crystallography : Resolve atomic coordinates and displacement parameters (e.g., fractional coordinates for C1: x = −0.0681, y = 0.3211) to confirm stereochemistry and crystal packing .

Advanced Research Questions

Q. What challenges arise in optimizing synthetic yields, and how can they be addressed?

Methodological Answer: Low yields (e.g., 3% in distillation steps) often result from competing side reactions (e.g., polymerization or oxidation). Mitigate this by:

  • Purification : Use fractional distillation under reduced pressure (e.g., bp 138–140°C) to isolate volatile products .
  • Catalyst optimization : Test Lewis acids (e.g., ZnCl₂) to enhance reaction selectivity.
  • Inert atmospheres : Conduct reactions under nitrogen/argon to prevent degradation of sensitive intermediates.

Q. How can structural stability under varying conditions be analyzed?

Methodological Answer: Investigate stability via:

  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures to assess thermal resilience.
  • Keto-enol tautomerism studies : Use ¹H/¹³C NMR to detect equilibrium shifts in different solvents (e.g., DMSO vs. CDCl₃) .
  • Crystallographic monitoring : Compare X-ray structures before/after exposure to humidity or light to identify degradation pathways .

Q. How can contradictory data in literature (e.g., yield discrepancies) be resolved?

Methodological Answer: Replicate experiments with strict control of variables:

  • Reagent purity : Use freshly distilled ethyl bromoacetate to avoid side reactions from degraded reagents .
  • Reaction scale : Test small vs. large batches to identify scalability issues (e.g., heat dissipation in exothermic steps).
  • Analytical validation : Cross-verify results using multiple techniques (e.g., GC-MS and HPLC) to rule out instrumentation bias.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2,2-dihydroxy-4-ethoxy-3-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,2-dihydroxy-4-ethoxy-3-oxobutanoate

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